The Anatomy of a Deuterated Standard: A Technical Guide to (S)-Repaglinide Ethyl Ester-d10
The Anatomy of a Deuterated Standard: A Technical Guide to (S)-Repaglinide Ethyl Ester-d10
This guide provides an in-depth technical overview of (S)-Repaglinide ethyl ester-d10, a critical tool in the bioanalytical landscape of the anti-diabetic drug, Repaglinide. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles of its application, the interpretation of its Certificate of Analysis (CoA), and the methodologies for its use.
Introduction: The Significance of a Labeled Internal Standard
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, precision and accuracy are paramount. (S)-Repaglinide ethyl ester-d10 is the deuterated analogue of (S)-Repaglinide ethyl ester, a known impurity of the active pharmaceutical ingredient (API) Repaglinide.[1][2][3] Its primary role is to serve as an internal standard (IS) in analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS/MS).[4][5][6][7]
The substitution of ten hydrogen atoms with deuterium provides a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its chemical properties remain nearly identical.[6][7][8] This near-identical behavior during sample preparation, chromatography, and ionization is crucial for correcting for variability in extraction recovery, matrix effects, and instrument response, thereby ensuring the integrity of the quantitative data.[7][9]
Deconstructing the Certificate of Analysis (CoA)
While an actual CoA for a specific lot of (S)-Repaglinide ethyl ester-d10 is proprietary, this section outlines the typical data and specifications a researcher would encounter. This hypothetical CoA is constructed based on information from leading suppliers and standard practices in the pharmaceutical reference standard industry.
Table 1: Representative Certificate of Analysis for (S)-Repaglinide Ethyl Ester-d10
| Parameter | Specification | Method |
| Identification | ||
| Product Name | (S)-Repaglinide Ethyl Ester-d10 | - |
| CAS Number | Not available (as it is a labeled compound) | - |
| Molecular Formula | C₂₉H₃₀D₁₀N₂O₄ | Mass Spectrometry |
| Molecular Weight | 490.7 g/mol | Mass Spectrometry |
| 1H-NMR | Conforms to structure | NMR Spectroscopy |
| Purity | ||
| Chemical Purity | ≥98% | HPLC-UV/MS |
| Isotopic Purity | ≥98% (Deuterium Incorporation) | Mass Spectrometry |
| Physical Properties | ||
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in Methanol, Acetonitrile | - |
| Storage | ||
| Recommended Storage | -20°C, protect from light and moisture | - |
Analytical Methodologies: A Validated Approach
The utility of (S)-Repaglinide ethyl ester-d10 is best demonstrated through its application in a validated bioanalytical method for the quantification of Repaglinide in a biological matrix, such as human plasma.
Experimental Protocol: Quantification of Repaglinide in Human Plasma via LC-MS/MS
This protocol outlines a robust method for the analysis of Repaglinide, employing (S)-Repaglinide ethyl ester-d10 as an internal standard.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution ((S)-Repaglinide ethyl ester-d10 in methanol).
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Repaglinide: m/z 453.3 → 164.1
-
(S)-Repaglinide ethyl ester-d10 (IS): m/z 491.4 → 164.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Workflow Visualization
Caption: LC-MS/MS analytical workflow for Repaglinide quantification.
Results and Discussion: The Impact of a Deuterated Standard
The use of (S)-Repaglinide ethyl ester-d10 is pivotal in understanding the pharmacokinetics and metabolism of Repaglinide. Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[10][11][12] The major metabolites include an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and a hydroxylated derivative on the piperidine ring (M4).[10]
Accurate quantification of the parent drug in the presence of its metabolites and other endogenous compounds is essential. The deuterated internal standard co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, which allows for a more accurate and precise measurement of the analyte's concentration.[7][9]
Metabolic Pathway of Repaglinide
Caption: Major metabolic pathways of Repaglinide.
Conclusion
(S)-Repaglinide ethyl ester-d10 is an indispensable tool for the accurate and precise quantification of Repaglinide in complex biological matrices. Its use as an internal standard in LC-MS/MS methods allows for the reliable determination of pharmacokinetic parameters and the investigation of metabolic pathways. A thorough understanding of its properties, as detailed in a Certificate of Analysis, and its application in validated analytical methods are crucial for generating high-quality data in drug development and clinical research.
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